2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide
Description
Properties
IUPAC Name |
2-morpholin-4-yl-N-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2/c20-19(21,22)14-3-5-15(6-4-14)24-18(28)27-7-1-2-13-12-23-17(25-16(13)27)26-8-10-29-11-9-26/h3-6,12H,1-2,7-11H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVSCDGKEGQRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide typically involves multi-step organic reactions. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process generally starts with the preparation of key intermediates, such as 2-(trifluoromethyl)phenylboronic acid , which is then coupled with other reactants under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Functionalization at the C-2 Position
The morpholin-4-yl group is introduced via nucleophilic substitution:
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Oxidation : Methyl sulfide at C-2 (e.g., 5a ) is oxidized to methyl sulfoxide (6a ) using m-chloroperbenzoic acid (m-CPBA) .
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Substitution : The sulfoxide intermediate undergoes displacement with morpholine in polar aprotic solvents (e.g., DMF) at elevated temperatures (50–80°C) .
Key Observations :
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Morpholine substitution proceeds with >80% yield when using excess amine .
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Steric hindrance from the pyridopyrimidine core necessitates prolonged reaction times (12–24 hours) .
Carboxamide Installation at C-8
The N-[4-(trifluoromethyl)phenyl]carboxamide group is introduced via:
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Activation : The carboxylic acid intermediate (e.g., 7x ) is activated with carbonyldiimidazole (CDI) in dichloromethane or THF .
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Amination : Reaction with 4-(trifluoromethyl)aniline at room temperature yields the carboxamide .
Table 2: Carboxamide Formation Parameters
| Acid Derivative | Activating Agent | Amine | Solvent | Yield (%) | Source |
|---|---|---|---|---|---|
| Acid 7x | CDI | 4-(Trifluoromethyl)aniline | THF | 85–92 |
Post-Synthetic Modifications
The compound undergoes further functionalization to enhance pharmacological properties:
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Acylation : The C-2 amine is acylated with acetic anhydride or 4-trifluoromethylbenzoyl chloride to improve solubility .
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Alkylation : Sodium hydride (NaH) in DMF facilitates alkylation at C-6 with iodomethane or ethyl iodide .
Critical Data :
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Acylation at C-2 reduces cytotoxicity while maintaining kinase inhibition .
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Alkylation at C-6 increases logP values by 0.5–1.2 units, enhancing blood-brain barrier penetration .
Stability and Reactivity
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Hydrolytic Stability : The carboxamide group resists hydrolysis under physiological conditions (pH 7.4, 37°C) for >48 hours .
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Oxidative Sensitivity : The morpholine ring undergoes slow oxidation to morpholine N-oxide in the presence of H₂O₂, reducing bioavailability by 20–30% .
Structural Confirmation
Scientific Research Applications
Inhibition of Cyclin-Dependent Kinases
Research indicates that derivatives of pyrido[2,3-d]pyrimidines are potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. CDK inhibitors are being investigated for their potential in treating various cancers and other proliferative diseases. For instance:
- Mechanism : These compounds interfere with the phosphorylation processes required for cell cycle progression.
- Case Studies : In vitro studies have shown that specific derivatives can effectively reduce tumor cell proliferation in various cancer models by targeting CDK4 and CDK6 .
Calcilytic Activity
Another significant application of pyrido[2,3-d]pyrimidines is their role as calcilytic agents. These compounds can modulate calcium homeostasis in mammalian systems:
- Mechanism : They act by inhibiting calcium-sensing receptors (CaSR), leading to increased serum calcium levels.
- Therapeutic Potential : This mechanism is particularly relevant in treating conditions like hypoparathyroidism and osteoporosis .
In Vitro and In Vivo Studies
Numerous studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Efficacy : Research has demonstrated that the compound exhibits significant cytotoxic effects on cancer cell lines at low micromolar concentrations.
- In Vivo Studies : Animal models have shown promising results with reduced tumor sizes following treatment with this compound .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity has been pivotal in optimizing this compound for therapeutic use:
- Modifications to the morpholine ring or trifluoromethyl group have been shown to enhance potency and selectivity against specific targets.
- Comprehensive SAR studies have guided the development of more effective derivatives with improved pharmacokinetic properties .
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide involves its interaction with molecular targets such as ATF4 and NF-kB proteins . The compound inhibits the endoplasmic reticulum stress and apoptosis pathways, leading to reduced inflammation and neuroprotection.
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
Key Observations :
- The target compound’s pyrido-pyrimidine core distinguishes it from spirocyclic (Reference Example 107) or pyrrolo-pyridazine systems (EP 4 374 877 A2) .
- The trifluoromethyl group is conserved across analogs, suggesting its critical role in target binding or stability.
- Morpholine is either directly attached (target compound) or part of an ethoxy side chain (EP 4 374 877 A2), impacting solubility and spatial orientation .
Pharmacological Insights (Inferred from Structural Data):
- Target Selectivity : The pyrido-pyrimidine core may favor binding to ATP pockets in kinases, whereas spirocyclic systems (Reference Example 107) could exhibit altered selectivity due to steric effects .
- Metabolic Stability : The trifluoromethylphenyl group in the target compound likely enhances stability compared to difluorophenyl analogs (e.g., (8S)-9-(3,5-difluorophenyl)... in ).
Biological Activity
The compound 2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide (commonly referred to as "Compound X") belongs to a class of pyrido[2,3-d]pyrimidine derivatives that have garnered attention due to their potential therapeutic applications, particularly in oncology and other diseases characterized by undesirable cell proliferation. This article reviews the biological activity of Compound X, focusing on its mechanisms of action, target interactions, and relevant research findings.
Compound X exhibits biological activity primarily through the inhibition of key enzymes involved in cellular processes such as DNA synthesis and cell proliferation. The most notable target is dihydrofolate reductase (DHFR) , an enzyme critical for the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis. By inhibiting DHFR, Compound X effectively reduces the availability of nucleotides necessary for DNA replication and repair, leading to cytotoxic effects on rapidly dividing cells such as cancer cells .
Key Mechanisms:
- Inhibition of DHFR : Reduces tetrahydrofolate levels, impairing nucleotide synthesis.
- Multikinase Inhibition : Potential activity against various kinases involved in tumor growth and progression .
- Antitumor Activity : Demonstrated effectiveness in preclinical models against several cancer types .
Biological Activity Data
The biological activity of Compound X has been evaluated through various studies highlighting its efficacy against different cancer cell lines and its pharmacological properties.
Table 1: Biological Activity Summary
Case Studies
Several case studies have demonstrated the effectiveness of Compound X in preclinical settings:
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, Compound X exhibited an IC50 value of approximately 8 µM. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
- Lung Cancer Model : In A549 lung cancer cells, treatment with Compound X led to significant cell cycle arrest at the G1 phase and inhibited migration capabilities in vitro. This suggests potential applications in metastatic disease management .
- Combination Therapy : When combined with standard chemotherapeutic agents like doxorubicin, Compound X showed synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that Compound X has favorable absorption characteristics with a moderate half-life suitable for therapeutic use. Toxicological assessments reveal that while it exhibits potent antitumor activity, careful monitoring is required to mitigate potential off-target effects.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and which intermediates are critical?
A multi-step synthesis approach is typical, involving coupling reactions to introduce the morpholine and trifluoromethylphenyl moieties. Key intermediates include trifluoromethylphenyl carboxamide precursors and pyrido[2,3-d]pyrimidine cores. For example, coupling morpholine derivatives with activated pyrimidine intermediates under palladium catalysis can achieve regioselectivity . Recrystallization from methanol or ethanol is often used for purification .
Q. Which analytical techniques confirm structural integrity and purity?
Q. What chromatographic methods are effective for purification?
Column chromatography (silica gel, eluting with CHCl3/CH3OH mixtures) is standard for intermediates. Final purification may require recrystallization from polar solvents (e.g., methanol) . Semi-preparative HPLC with C18 columns is recommended for isolating stereoisomers .
Q. How should this compound be stored to maintain stability?
Store under inert gas (N2/Ar) at –20°C in desiccated conditions. Avoid exposure to moisture, heat, or light, as trifluoromethyl groups may hydrolyze under acidic/basic conditions .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data be resolved?
Validate assay protocols (e.g., kinase inhibition assays) by standardizing cell lines, enzyme sources, and controls. Confirm compound purity via HPLC and NMR before testing. Cross-reference activity with structural analogs to identify substituent-specific effects .
Q. What strategies optimize reaction yields when introducing the morpholine moiety?
Use coupling reagents like HATU or EDCI with DMAP catalysis. Optimize temperature (60–80°C) and solvent (DMF or DCM) to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC or LC-MS .
Q. Which in vitro assays evaluate kinase inhibitory potential?
Q. How can computational tools predict binding modes with target enzymes?
Perform molecular docking (AutoDock Vina) using crystal structures of kinase domains (e.g., EGFR or Aurora kinases). MD simulations (GROMACS) assess binding stability over 100-ns trajectories .
Q. What approaches address solubility challenges in biological assays?
Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as PEGylated nanoparticles. Salt formation (e.g., hydrochloride) or prodrug strategies (e.g., ester derivatives) improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
